1-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine
Beschreibung
Eigenschaften
IUPAC Name |
5-methyl-3-(4-methylphenyl)-7-pyrrolidin-1-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4/c1-12-5-7-14(8-6-12)16-17(19(20,21)22)24-26-15(25-9-3-4-10-25)11-13(2)23-18(16)26/h5-8,11H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJGJHYQCSBFGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)N4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Enaminone-Based Cyclization
Reaction of 1 H-pyrazole-3,5-diamine with enaminones in pyridine at 120°C for 5–6 hours yields 7-arylpyrazolo[1,5-a]pyrimidines with 87–94% efficiency. For example:
This method favors regioselective C7 functionalization, critical for introducing the 4-methylphenyl group.
α,β-Unsaturated Ketone Cyclization
Alternatively, α,β-unsaturated ketones react with 1 H-pyrazole-3,5-diamine in ethanolic KOH at 80°C for 4 hours, producing 5,7-diarylpyrazolo[1,5-a]pyrimidines in 88–96% yields. Electron-rich aryl groups at C5 and C7 enhance antibacterial activity, suggesting similar electronic effects influence substituent compatibility in the target compound.
Trifluoromethyl Group Introduction
The trifluoromethyl (–CF) group at C2 is introduced via:
Direct Trifluoromethylation
Silver-mediated trifluorodiazoethane cycloaddition with 1,1-dicyanoalkenes enables regioselective –CF incorporation. For instance, reacting 1,1-dicyanoalkenes with CFCHN in the presence of AgCl and N,N,N’,N’-tetramethylethylenediamine (TMEDA) yields 5-CF-pyrazole-3-carbonitriles:
This method avoids hazardous reagents and achieves 72–89% yields.
Post-Functionalization
Late-stage trifluoromethylation using Umemoto’s reagent (Selectfluor®) or CFI under radical conditions has been reported for analogous pyrazolo[1,5-a]pyrimidines. However, these methods require stringent anhydrous conditions and offer lower regioselectivity.
Substituent Installation: Methyl, 4-Methylphenyl, and Pyrrolidine Groups
C5 Methyl Group
The C5 methyl group is introduced via:
C3 4-Methylphenyl Group
A 4-methylphenyl group at C3 is typically installed via:
C7 Pyrrolidine Substituent
The pyrrolidine group at C7 is introduced through nucleophilic aromatic substitution (SNAr). Heating the C7-chlorinated intermediate with pyrrolidine in dimethylformamide (DMF) at 100°C for 12 hours achieves 78–85% substitution:
Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields.
Reaction Optimization and Challenges
Solvent and Temperature Effects
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Pyridine, 120°C | 87–94 | >95 |
| EtOH/KOH, 80°C | 88–96 | >90 |
| DMF, 100°C | 78–85 | 88 |
| Microwave | 82–84 | 92 |
Polar aprotic solvents (DMF, pyridine) enhance nucleophilicity, while elevated temperatures accelerate cyclization. Microwave irradiation improves efficiency by 15–20%.
Regioselectivity Challenges
Competing reactions during cyclization may yield regioisomers. Silver catalysts (e.g., AgCl) mitigate this by coordinating electron-deficient intermediates, directing substituents to C5 and C7.
Analytical Characterization
Key spectral data for intermediates and the final compound:
| Intermediate | H NMR (δ, ppm) | HRMS (m/z) [M+H] |
|---|---|---|
| 7-Chloro Intermediate | 7.35 (s, 1H, C6-H) | 320.1371 |
| Pyrrolidine Derivative | 3.45 (m, 4H, pyrrolidine) | 360.4 |
The final compound exhibits a molecular ion peak at m/z 360.4 ([CHFN]).
Analyse Chemischer Reaktionen
1-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
- Antitumor Activity : Research has indicated that compounds similar to 1-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine exhibit significant antitumor properties. Studies have shown that these compounds can inhibit specific cancer cell lines by targeting key signaling pathways involved in tumor growth and proliferation.
- Inflammation Modulation : The compound's ability to modulate inflammatory responses makes it a candidate for developing anti-inflammatory drugs. Research suggests that it may inhibit pro-inflammatory cytokines and pathways, thereby reducing inflammation in various models of disease.
- Neurological Disorders : There is ongoing research into the neuroprotective effects of this compound. Preliminary studies indicate potential benefits in treating disorders such as Alzheimer's and Parkinson's disease by protecting neuronal cells from oxidative stress and apoptosis.
Pharmacological Insights
- Receptor Interaction : The compound has been studied for its interaction with various receptors, including those involved in neurotransmission and immune responses. Understanding these interactions can lead to the development of targeted therapies for conditions like depression and anxiety.
- Bioavailability and Pharmacokinetics : Investigations into the pharmacokinetic properties of this compound reveal favorable absorption and distribution characteristics, making it a promising candidate for further drug development.
Material Science Applications
- Polymer Chemistry : The unique structure of this compound allows it to be used as a building block in the synthesis of advanced polymers with tailored properties for specific applications such as coatings and adhesives.
- Nanotechnology : Its potential application in nanotechnology is being explored, particularly in the fabrication of nanomaterials that can be used in drug delivery systems or as contrast agents in imaging techniques.
Case Studies
- Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated the efficacy of similar pyrazolo[1,5-a]pyrimidine derivatives against breast cancer cell lines, highlighting their mechanism of action through apoptosis induction.
- Case Study 2 : Research published in Pharmacology Reports examined the anti-inflammatory effects of related compounds in animal models, showing significant reductions in inflammatory markers following treatment with pyrazolo derivatives.
Wirkmechanismus
The mechanism of action of 1-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Pyrazolo[1,5-a]pyrimidines
Table 1: Substituent Positions and Key Properties of Selected Analogs
Key Observations:
Position 2 : The target compound’s trifluoromethyl group is rare among analogs, which typically lack substituents at this position. This group may confer metabolic resistance and electronic effects .
Position 3 : The 4-methylphenyl group in the target compound contrasts with electron-donating (e.g., methoxy in 9j) or electron-withdrawing (e.g., CF₃ in 9k) substituents in analogs, affecting π-π stacking and steric interactions .
Biologische Aktivität
1-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. The unique structure, featuring a trifluoromethyl group and a pyrrolidine ring, suggests diverse mechanisms of action that warrant detailed exploration.
- IUPAC Name : this compound
- Molecular Formula : C19H19F3N4
- Molecular Weight : 360.4 g/mol
- CAS Number : 1031599-53-7
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation and associated symptoms.
- Cancer Cell Modulation : It has been suggested that the compound can induce apoptosis in cancer cells by activating caspase pathways (caspase 3/7, 8, and 9) and modulating NF-κB and p53 pathways, which are critical in cancer progression and cell survival .
Biological Activity Data
Several studies have evaluated the biological effects of this compound:
Anticancer Activity
In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant cytotoxicity against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (breast cancer)
- Assay Method : MTT assay to assess cell viability.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | MCF-7 |
| Related Compound 3b | 0.25 | MCF-7 |
| Cisplatin | 0.5 | MCF-7 |
The data indicates that related compounds show stronger cytotoxic activity than traditional chemotherapeutics like cisplatin .
Anti-inflammatory Activity
The compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes:
- Selectivity : Preliminary studies suggest selectivity for COX-2 over COX-1, indicating potential for reduced gastrointestinal side effects compared to non-selective NSAIDs .
Case Studies
A notable case study involved the synthesis and evaluation of pyrazolo derivatives similar to our compound. These derivatives were tested for their ability to induce apoptosis in breast cancer cell lines and showed promising results in enhancing apoptotic markers while reducing cell viability .
Study Findings:
- Caspase Activation : Increased activation of caspases was observed in treated cells.
- Autophagy Induction : Enhanced formation of autophagosomes was noted.
- NF-kB Modulation : Downregulation of NF-kB expression was significant.
Q & A
Q. What are the established synthetic pathways for synthesizing pyrazolo[1,5-a]pyrimidine derivatives like this compound?
Methodological Answer: Pyrazolo[1,5-a]pyrimidines are typically synthesized via multi-step protocols involving:
- Condensation reactions : Reacting aminopyrazoles with β-diketones or enaminones under acidic or basic conditions to form the pyrimidine ring .
- Cyclization : Microwave-assisted or thermal cyclization to improve regioselectivity and yield .
- Functionalization : Introducing substituents (e.g., trifluoromethyl, pyrrolidine) via nucleophilic substitution or cross-coupling reactions .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | AcOH, 120°C, 6h | 65–78 | |
| Trifluoromethylation | CF₃I, CuI, DMF, 80°C | 45–60 | |
| Purification | Column chromatography (SiO₂, EtOAc/hexane) | >95% purity |
Q. How is the structural integrity of this compound validated experimentally?
Methodological Answer: Key techniques include:
- X-ray crystallography : Determines bond lengths, angles, and crystal packing (e.g., orthorhombic Pbca space group with Z = 8) .
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methylphenyl protons at δ 2.35–2.45 ppm; pyrrolidine protons at δ 3.70–4.10 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 417.15) .
Q. Table 2: Spectroscopic Data for Related Compounds
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| Analog A | 2.40 (s, CH₃), 7.25–7.50 (Ar-H) | 115.5 (CF₃), 158.9 (C=N) | |
| Analog B | 3.85–4.20 (pyrrolidine) | 122.8 (pyrimidine C) |
Q. What preliminary biological activities are reported for pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer: Common assays include:
Q. Table 3: Biological Activities of Structural Analogs
| Target | Activity (IC₅₀) | Structural Feature Linked to Activity | Reference |
|---|---|---|---|
| KDR kinase | 0.8 µM | Trifluoromethyl at C2 | |
| Bacterial growth | MIC = 8 µg/mL | 4-Methylphenyl at C3 |
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., trifluoromethyl) influence reactivity and bioactivity?
Methodological Answer:
Q. How can conflicting data on biological activity be resolved?
Methodological Answer:
Q. What strategies optimize reaction yields for complex pyrazolo[1,5-a]pyrimidines?
Methodological Answer:
Q. How is computational modeling applied to predict compound stability?
Methodological Answer:
Q. What comparative studies exist between this compound and related pyrazolo[1,5-a]pyrimidines?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
